molecular formula C9H9NO2 B3042494 4-Ethoxyfuro[3,2-c]pyridine CAS No. 63618-61-1

4-Ethoxyfuro[3,2-c]pyridine

Cat. No.: B3042494
CAS No.: 63618-61-1
M. Wt: 163.17 g/mol
InChI Key: LROOMTFYVOTNBQ-UHFFFAOYSA-N
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Description

4-Ethoxyfuro[3,2-c]pyridine is a chemical compound belonging to the furanopyridine family. This compound is characterized by a fused heterocyclic structure, combining a furan ring and a pyridine ring. It possesses unique chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyfuro[3,2-c]pyridine typically involves the formation of the furan ring followed by the construction of the pyridine ring. One common method involves the condensation of substituted pyridines with suitable furan derivatives . For instance, the reaction of pyridone with phosphorus oxychloride yields chloroderivatives, which can be further treated with boronic acids under Suzuki coupling conditions to produce 4-substituted furo[3,2-c]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert chloroderivatives to amino derivatives using hydrazine hydrate and a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with alkoxides or secondary amines to form alkoxy or amino derivatives.

Common Reagents and Conditions

    Phosphorus oxychloride: Used for chlorination of pyridone derivatives.

    Boronic acids: Employed in Suzuki coupling reactions.

    Hydrazine hydrate: Utilized for reduction reactions.

    Sodium alkoxides: Used in nucleophilic substitution reactions.

Major Products Formed

    Chloroderivatives: Formed by chlorination of pyridone.

    Amino derivatives: Produced by reduction of chloroderivatives.

    Alkoxy derivatives: Formed by nucleophilic substitution with alkoxides.

Scientific Research Applications

4-Ethoxyfuro[3,2-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of various functional materials and coordination compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxyfuro[3,2-c]pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furo[2,3-c]pyridine
  • Furo[3,2-b]pyridine
  • Thieno[3,2-c]pyridine
  • Isoquinoline

Uniqueness

4-Ethoxyfuro[3,2-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced solubility, polarity, and hydrogen bonding capacity, making it a valuable scaffold in drug design and medicinal chemistry .

Properties

IUPAC Name

4-ethoxyfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-11-9-7-4-6-12-8(7)3-5-10-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROOMTFYVOTNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310049
Record name 4-Ethoxyfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-61-1
Record name 4-Ethoxyfuro[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxyfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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